BenchChemオンラインストアへようこそ!

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-bromo-1H-indol-1-yl)acetamide

Data Integrity Procurement Risk Lead Compound Validation

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-bromo-1H-indol-1-yl)acetamide (CAS: 1401544-65-7) is a synthetic small molecule belonging to the indole-benzimidazole hybrid class, characterized by a 6-bromoindole moiety linked via an acetamide bridge to a benzimidazole group through a propyl chain. Its molecular formula is C20H19BrN4O with a molecular weight of 411.3 g/mol and a computed XLogP3-AA of 4.1, indicating moderate lipophilicity.

Molecular Formula C20H19BrN4O
Molecular Weight 411.3 g/mol
Cat. No. B10980797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-bromo-1H-indol-1-yl)acetamide
Molecular FormulaC20H19BrN4O
Molecular Weight411.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CCCNC(=O)CN3C=CC4=C3C=C(C=C4)Br
InChIInChI=1S/C20H19BrN4O/c21-15-8-7-14-9-11-25(18(14)12-15)13-20(26)22-10-3-6-19-23-16-4-1-2-5-17(16)24-19/h1-2,4-5,7-9,11-12H,3,6,10,13H2,(H,22,26)(H,23,24)
InChIKeyGRXWCWHENHYDOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-bromo-1H-indol-1-yl)acetamide: A Structurally Distinct Indole-Benzimidazole Hybrid


N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-bromo-1H-indol-1-yl)acetamide (CAS: 1401544-65-7) is a synthetic small molecule belonging to the indole-benzimidazole hybrid class, characterized by a 6-bromoindole moiety linked via an acetamide bridge to a benzimidazole group through a propyl chain [1]. Its molecular formula is C20H19BrN4O with a molecular weight of 411.3 g/mol and a computed XLogP3-AA of 4.1, indicating moderate lipophilicity [1]. This compound is a member of a pharmacophore class under investigation for anticancer and immunomodulatory activities, but its specific biological profile remains largely uncharacterized in the public domain, with no dedicated primary research articles identified .

Why Generic Substitution of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-bromo-1H-indol-1-yl)acetamide is Not Advisable


Substituting N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-bromo-1H-indol-1-yl)acetamide with other indole-benzimidazole hybrids is scientifically unsound due to the proven, drastic impact of minor structural modifications on target binding and functional activity within this class. For example, in analogs targeting the estrogen receptor alpha (ER-α), the specific position of a bromine substituent is critical; only certain bromo-substituted compounds (5f and 8f) demonstrated potent ER-α antagonism, while closely related structures did not [1]. Furthermore, the length and nature of the linker between the indole and benzimidazole motifs are key determinants of chemo-selectivity and biological outcome, with different N-alkylation patterns yielding vastly different activities as inhibitors of protein arginine deiminases (PADs) [2]. Therefore, even an analog with a 5-bromo or 4-bromo substitution, or a different alkyl linker, cannot be assumed to possess a comparable profile without explicit experimental validation.

Quantitative Differentiation Evidence Guide for N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-bromo-1H-indol-1-yl)acetamide


Crucial Limitation: Absence of Direct Comparative Biological Data for the Target Compound

A comprehensive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) reveals a critical data gap: no quantifiable biological activity data (e.g., IC50, Ki, EC50) is available for the specific compound N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-bromo-1H-indol-1-yl)acetamide [1]. This absence of data precludes any direct head-to-head comparison with known comparators such as indole-benzimidazole ER-α antagonists (compounds 5f, 8f) or IDO1 inhibitors [2]. Any selection decision for this compound, therefore, must be considered as the procurement of a structurally unvalidated entity for screening purposes, not a biologically characterized lead.

Data Integrity Procurement Risk Lead Compound Validation

Predicted Physicochemical Differentiation: Lipophilicity and Halogen Bonding Potential

The compound's computed XLogP3-AA is 4.1, positioning it in a higher lipophilicity range compared to analogs with a 6-fluoro substituent (e.g., N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-fluoro-1H-indol-1-yl)acetamide, which has a lower predicted logP due to the electronegative fluorine atom) [1]. This increased lipophilicity, driven by the 6-bromo substituent, is a class-level inference for potentially enhanced membrane permeability but also predicts lower aqueous solubility. Furthermore, the bromine atom provides a unique capacity for halogen bonding with biological targets, a stabilizing interaction not available to non-halogenated or 6-methyl analogs, which is a key feature exploited in potent IDO1 inhibitors [2].

Drug-likeness Solubility Medicinal Chemistry

Synthetic Accessibility and Chemo-Selective Derivatization Potential

A key differentiator for compound series possessing this specific scaffold architecture is the proven ability to achieve chemo-selective N-alkylation. The significant pKa difference between the indole N-H and benzimidazole N-H in indolylbenzimidazoles has been exploited for high-yielding, one-pot syntheses of asymmetrically bis-alkylated products [1]. This suggests that N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-bromo-1H-indol-1-yl)acetamide, with its free benzimidazole N-H, is a versatile intermediate amenable to further selective functionalization to generate diverse, novel analogs, unlike analogs that are already fully substituted at both positions.

Synthetic Chemistry Scaffold Diversification MedChem Campaigns

Procurement and Research Application Scenarios for N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-bromo-1H-indol-1-yl)acetamide


Primary Hit Validation in IDO1 or ER-α Targeted Screening Campaigns

This compound is best positioned as a screening library member for high-throughput or focused screening against established targets of the indole-benzimidazole class, such as Indoleamine 2,3-dioxygenase-1 (IDO1) or Estrogen Receptor alpha (ER-α). Given the proven activity of similar brominated hybrids against these targets [1], the 6-bromo substitution and specific linker length represent a distinct chemotype that could reveal unique structure-activity relationships (SAR) when compared to the more extensively studied 5-bromo or 4-bromo isomers, or analogs with shorter ethylene linkers.

Late-Stage Diversification for Medicinal Chemistry Optimization

The target compound's status as a mono-N-alkylated indolylbenzimidazole, with a free benzimidazole N-H, makes it a strategic procurement for medicinal chemists seeking a common intermediate for library synthesis. The established chemo-selective alkylation methods [2] allow for predictable, high-yielding diversification at the benzimidazole position without needing to restart a multi-step synthesis, thereby accelerating lead optimization cycles.

Building Structure-Lipophilicity Relationship (SLR) Models

With a computed XLogP3-AA of 4.1, this 6-bromo compound fills a specific lipophilicity gap in a series of indole-benzimidazole hybrids [3]. When procured alongside its 6-fluoro, 6-chloro, and 6-methyl analogs, it enables the construction of robust Structure-Lipophilicity Relationship (SLR) models to understand the impact of the C-6 substituent on membrane permeability, metabolic stability, and off-target binding, a critical exercise for any hit-to-lead campaign.

Quote Request

Request a Quote for N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-bromo-1H-indol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.